methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate
CAS No.: 76862-13-0
Cat. No.: VC4663266
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76862-13-0 |
|---|---|
| Molecular Formula | C13H15ClN2O2 |
| Molecular Weight | 266.73 |
| IUPAC Name | methyl (E)-2-[(4-chlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enoate |
| Standard InChI | InChI=1S/C13H15ClN2O2/c1-16(2)9-12(13(17)18-3)15-8-10-4-6-11(14)7-5-10/h4-9H,1-3H3/b12-9+,15-8? |
| Standard InChI Key | SXXCMYIFCGKWKX-DAJAYKEYSA-N |
| SMILES | CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a propenoate backbone with two critical substituents:
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A (4-chlorophenyl)methylideneamino group at the C2 position.
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A dimethylamino group at the C3 position.
The stereochemistry is defined by the (2E,E) configuration, indicating trans orientations across both the C2–C3 and imine (C=N) double bonds . This geometry is stabilized by conjugation between the π-electrons of the propenoate system and the aromatic chlorophenyl ring, as evidenced by computational modeling and X-ray crystallographic data of analogous structures .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Aldehyde-amine condensation | 4-Chlorobenzaldehyde, β-amino acrylate, EtOH, reflux | ~60% |
| 2 | Esterification | Methanol, H₂SO₄ catalyst | ~85% |
*Theoretical yields based on analogous reactions .
Physicochemical Properties
Stability and Solubility
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Storage: Stable at ambient temperature; recommended storage in airtight containers under inert gas .
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Solubility: Limited data available, but predicted solubility profiles suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(C=O) ~1700 cm⁻¹, ν(C=N) ~1620 cm⁻¹, and ν(C-Cl) ~750 cm⁻¹ .
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NMR (¹H): Anticipated signals: δ 3.7 (s, OCH₃), δ 3.0 (s, N(CH₃)₂), δ 7.2–7.4 (m, Ar–H) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s α,β-unsaturated ester moiety and aromatic chlorophenyl group make it a candidate for:
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Antimicrobial Agents: Schiff base derivatives exhibit activity against Gram-positive bacteria .
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Kinase Inhibitors: Structural analogs are explored in cancer therapeutics due to their ability to modulate enzyme activity .
Materials Science
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Polymer Additives: Incorporation into acrylate polymers enhances thermal stability and refractive index, as seen in patent CN116730883A .
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Coordination Chemistry: The dimethylamino group facilitates metal ion chelation, potentially useful in catalytic systems .
Recent Research Developments
Catalytic Applications
A 2024 study demonstrated the compound’s utility in Pd-catalyzed cross-coupling reactions, achieving 78% yield in Suzuki-Miyaura couplings under mild conditions .
Structural Modifications
Researchers at King Abdulaziz University synthesized analogs with enhanced fluorescence properties by replacing the chlorophenyl group with thiophene, expanding applications in optical materials .
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